molecular formula C22H16OS B14380140 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one CAS No. 88656-17-1

1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one

Cat. No.: B14380140
CAS No.: 88656-17-1
M. Wt: 328.4 g/mol
InChI Key: ASCUENONMSPZCQ-UHFFFAOYSA-N
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Description

1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is a heterocyclic compound that features a thiopyran ring fused with a cycloheptane ring and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with sulfur to form the thiopyran ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Thiopyrans: Compounds with a thiopyran ring but different substituents.

    Dihydrothiopyrans: Reduced forms of thiopyrans.

    Sulfoxides and Sulfones: Oxidized derivatives of thiopyrans.

Uniqueness

1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is unique due to its fused ring structure and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

88656-17-1

Molecular Formula

C22H16OS

Molecular Weight

328.4 g/mol

IUPAC Name

1,4-diphenyl-9H-cyclohepta[c]thiopyran-3-one

InChI

InChI=1S/C22H16OS/c23-22-20(16-10-4-1-5-11-16)18-14-8-3-9-15-19(18)21(24-22)17-12-6-2-7-13-17/h1-14H,15H2

InChI Key

ASCUENONMSPZCQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=C(C(=O)SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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